N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
Description
N-(2,4-Difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a fluorinated acetamide derivative characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a 3,4-dihydroisoquinoline moiety linked via a methylene bridge. Its structure combines aromatic fluorination with a partially saturated isoquinoline scaffold, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-14-5-6-16(15(19)9-14)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZKERGZGFWNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327147 | |
| Record name | N-(2,4-difluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714210-81-8 | |
| Record name | N-(2,4-difluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C14H14F2N2O
Molecular Weight: 256.27 g/mol
IUPAC Name: this compound
CAS Number: 717119-59-0
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by inhibiting apoptosis and promoting cell survival pathways.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential pathways have been identified:
- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : The compound may trigger apoptosis via caspase activation and modulation of Bcl-2 family proteins.
- Antioxidant Activity : There is evidence that it can scavenge free radicals and reduce oxidative stress in cellular models.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Reduces neuronal death in neurodegenerative models | |
| Antioxidant | Scavenges free radicals |
| Mechanism | Description | References |
|---|---|---|
| Cell Cycle Inhibition | Disruption of key signaling pathways | |
| Apoptosis Induction | Activation of caspases and Bcl-2 modulation | |
| Oxidative Stress Reduction | Scavenging ROS |
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines : In vitro studies demonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Neuroprotection in Animal Models : Animal studies showed that administration of the compound reduced behavioral deficits in models of Alzheimer's disease, correlating with decreased markers of neuroinflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional group similarities with N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, enabling comparative analysis of substituent effects and bioactivity:
N-(3,4-Difluorophenyl)-2-[6-Fluoro-3-(4-Methylbenzoyl)-4-Oxoquinolin-1-yl]Acetamide ()
- Structure: Features a 3,4-difluorophenyl group and a quinoline-4-one core substituted with a 4-methylbenzoyl moiety.
- Key Differences: The quinoline ring introduces planar aromaticity and a ketone group, contrasting with the partially saturated isoquinoline in the target compound.
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()
- Structure : Contains a dichlorophenyl group and a pyrazolone ring.
- Key Differences : Chlorine substituents (vs. fluorine) increase lipophilicity and steric bulk. The pyrazolone ring provides hydrogen-bonding sites (N–H⋯O) that stabilize dimer formation .
N-(3,4-Difluorophenyl)-2,2-Diphenyl-Acetamide ()
- Structure : Substituted with two phenyl groups on the acetamide methylene carbon.
- Key Differences: The diphenyl substitution creates steric hindrance and reduces conformational flexibility compared to the isoquinoline-linked target compound.
- Conformational Analysis : Dihedral angles between aromatic rings (54.8°–77.5°) influence molecular packing and solubility .
Goxalapladib ()
- Structure : A naphthyridine-based acetamide with trifluoromethyl and difluorophenyl groups.
- Activity : Developed for atherosclerosis treatment, highlighting fluorinated acetamides’ applicability in cardiovascular therapies .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Fluorination Effects : Fluorine atoms in the 2,4-difluorophenyl group enhance metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ’s dichlorophenyl derivative) .
- Conformational Dynamics : Dihedral angles between aromatic rings (e.g., 44.5°–77.5° in ) influence molecular interactions and crystallinity, which are critical for drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
